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Abstract

Osimertinib (marketed as Tagrisso™) is a third-generation, irreversible epidermal growth factor
receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment landscape
for non-small cell lung cancer (NSCLC).[1][2][3] It is specifically designed to target both EGFR-
sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance
mutation, which commonly arises after treatment with first- and second-generation EGFR TKis.
[2][4][5] This guide provides an in-depth overview of the chemical structure, physicochemical
properties, mechanism of action, pharmacokinetics, and pharmacodynamics of osimertinib.
Detailed experimental protocols and a summary of key clinical trial data are also presented to
provide a comprehensive resource for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

Osimertinib, with the chemical name N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-(1-methyI-
1H-indol-3-yl)pyrimidin-2-yllJamino}phenyl)prop-2-enamide, is a mono-anilino-pyrimidine
compound.[2][6] It is administered as a mesylate salt.[3]

Chemical Structure:
lrjOsimertinib Chemical Structure

Figure 1. Chemical Structure of Osimertinib.
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A summary of the key physicochemical properties of osimertinib is provided in the table below.

Property Value Reference
Molecular Formula C28H33N702 [3]
Molecular Weight 499.619 g/mol [3]
CAS Number 1421373-65-0 [3]
Water Solubility 0.0224 mg/mL [1]
logP 4.47 [1]
pKa (Strongest Acidic) 13.64 [1]
pKa (Strongest Basic) 8.87 [1]

Mechanism of Action

Osimertinib is a potent and selective inhibitor of mutant EGFR.[7] It forms a covalent bond with
the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain, leading to
irreversible inhibition of its activity.[2][8][9] A key advantage of osimertinib is its significantly
higher potency for mutant forms of EGFR (including T790M, L858R, and exon 19 deletions)
compared to wild-type EGFR.[1][2][6] This selectivity contributes to a more favorable safety
profile with reduced off-target effects.[1][10]

By inhibiting EGFR signaling, osimertinib effectively blocks downstream pathways crucial for
cancer cell proliferation, survival, and growth, including the RAS-RAF-MEK-ERK and PI3K-
AKT-mTOR pathways.[8][11][12]

Signaling Pathway

The EGFR signaling pathway is a complex network that regulates key cellular processes. Upon
ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for
various adaptor proteins and enzymes. This initiates a cascade of downstream signaling
events. Osimertinib's inhibition of mutant EGFR effectively shuts down these pro-tumorigenic
signals.
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Diagram 1: Simplified EGFR Signaling Pathway and the inhibitory action of Osimertinib.

Pharmacokinetics

The pharmacokinetic profile of osimertinib has been well-characterized in clinical studies.
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Parameter Value Reference
Bioavailability 70% [13]
Time to Cmax (Tmax) 6 hours (median) [1]
Plasma Protein Binding 95% [1]
Volume of Distribution (Vd) 918 L [1]
Metabolism Prir.nari-ly via CYP3A4/5. (7
(oxidation and dealkylation)
Major Metabolites AZ7550, AZ5104 [1]
Elimination Half-life (t1/2) 48 hours [1][14]
Clearance (CL/F) 14.3 L/h [7][14]
Excretion Feces (68%), Urine (14%) [1][14]
Pharmacodynamics

The pharmacodynamic effects of osimertinib are directly linked to its inhibition of EGFR.

Clinical studies have demonstrated a clear relationship between osimertinib exposure and both
efficacy and safety outcomes.
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Parameter Finding Reference

No direct relationship between
] exposure and efficacy was
Efficacy ) N [15]
identified over the dose range

studied.

A linear relationship was
. observed between exposure
Safety (Rash, Diarrhea) [15]
and the occurrence of rash or

diarrhea.

A concentration-dependent
prolongation of the QTc
Cardiac Safety (QTc interval has been observed,
: . : [15][16][17]
Prolongation) with a predicted mean
increase of 14.2 ms at the 80

mg once-daily dose.

Experimental Protocols
Synthesis of Osimertinib

While multiple synthetic routes for osimertinib exist, a common approach involves a multi-step
process. An illustrative final step in one of the published protocols is provided below. This is for
informational purposes and should be adapted based on laboratory-specific conditions and
safety protocols.

Final Acylation and Elimination Step:

e Reaction: The precursor amine is acylated with 3-chloropropanoyl chloride, followed by an
elimination reaction to form the acrylamide moiety.[18]

e Reagents and Conditions:
o Precursor amine (e.g., OSIM-008)

o 3-chloropropanoyl chloride (OSIM-009)
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o Base (e.g., Triethylamine - TEA)
o Solvent (e.g., Acetonitrile)

o The reaction is typically carried out at a controlled temperature, followed by workup and

purification.[18]

Click to download full resolution via product page

Diagram 2: lllustrative workflow for the final steps of Osimertinib synthesis.

In Vitro Kinase Assay

To determine the inhibitory activity of osimertinib against various EGFR mutants, an in vitro
kinase assay can be performed.

e Principle: Measure the phosphorylation of a substrate by the EGFR kinase domain in the
presence of varying concentrations of the inhibitor.

o Materials:

o Recombinant human EGFR kinase domain (wild-type and mutants)

o

Substrate (e.g., a synthetic peptide)

(¢]

ATP (with a radiolabel or coupled to a detection system)

Osimertinib

[¢]

o

Assay buffer

e Procedure:

o Prepare serial dilutions of osimertinib.
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o In a multi-well plate, combine the EGFR kinase, substrate, and osimertinib at various
concentrations.

o Initiate the reaction by adding ATP.

o Incubate at a controlled temperature for a specific time.
o Stop the reaction.

o Quantify the amount of phosphorylated substrate.

o Plot the percentage of inhibition against the logarithm of the inhibitor concentration to
determine the IC50 value.

Mechanisms of Resistance

Despite the efficacy of osimertinib, acquired resistance can develop. The mechanisms of
resistance are broadly categorized as EGFR-dependent and EGFR-independent.

o EGFR-Dependent: The most common mechanism is the acquisition of a C797S mutation in
the EGFR kinase domain, which prevents the covalent binding of osimertinib.[2][5][9] Other
less frequent EGFR mutations have also been identified.[5]

o EGFR-Independent: These mechanisms involve the activation of bypass signaling pathways
that circumvent the need for EGFR signaling.[4][19] Examples include:

o MET amplification[9]
o HERZ2 amplification[9]
o Mutations in downstream signaling molecules such as KRAS, BRAF, and PIK3CA[5][9]

o Histologic transformation to small cell lung cancer

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5571822/
https://aacrjournals.org/clincancerres/article/24/13/3097/80953/Investigating-Novel-Resistance-Mechanisms-to-Third
https://pmc.ncbi.nlm.nih.gov/articles/PMC7330330/
https://aacrjournals.org/clincancerres/article/24/13/3097/80953/Investigating-Novel-Resistance-Mechanisms-to-Third
https://pubmed.ncbi.nlm.nih.gov/37060646/
https://www.researchgate.net/figure/Mechanisms-of-resistance-to-osimertinib-a-Resistance-mechanisms-of-osimertinib-occur-in_fig2_366134565
https://pmc.ncbi.nlm.nih.gov/articles/PMC7330330/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7330330/
https://aacrjournals.org/clincancerres/article/24/13/3097/80953/Investigating-Novel-Resistance-Mechanisms-to-Third
https://pmc.ncbi.nlm.nih.gov/articles/PMC7330330/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12395932?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Osimertinib Resistance

EGFR1Dependent EGFR-Independent
Y

Other EGFR Mutations
(L792, L718, etc.)

Y

Bypass Pathway Activation

< (HERZ Amplification)

C797S Mutation p3

Y

it WliEilais Histologic Transformation
(KRAS, PIK3CA, etc.) g

(MET Amplification

Click to download full resolution via product page

Diagram 3: Overview of Osimertinib resistance mechanisms.

Clinical Trials

Osimertinib has been extensively evaluated in numerous clinical trials, leading to its approval
for various indications in NSCLC. A summary of key trials is presented below.
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Trial Name (NCT

Phase Patient Population Key Findings
Number)
Osimertinib
EGFR T790M-positive  significantly improved
AURA3 " advanced NSCLC, progression-free
(NCT02151981) progressed on first- survival compared to
line EGFR-TKI platinum-based
chemotherapy.
Osimertinib
demonstrated superior
progression-free
Treatment-naive,
FLAURA survival and overall
1] EGFR-mutated )
(NCT02296125) survival compared to
advanced NSCLC ) )
first-generation
EGFR-TKIs (erlotinib
or gefitinib).[4]
Adjuvant osimertinib
Early-stage (IB-111A) o
showed a significant
ADAURA EGFR-mutated ) )
I improvement in
(NCT02511106) NSCLC after complete ) ]
] disease-free survival.
tumor resection
[20]
Conclusion

Osimertinib represents a significant advancement in the targeted therapy of EGFR-mutated
NSCLC. Its unique chemical structure and mechanism of action, conferring high potency
against sensitizing and resistance mutations while sparing wild-type EGFR, have translated
into substantial clinical benefits. A thorough understanding of its properties, as detailed in this
guide, is essential for ongoing research and the development of next-generation therapies to
overcome emerging resistance mechanisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Osimertinib: A Comprehensive Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12395932#compound-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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